4-Methylthiazol-5-carbonsäure

Übersicht

Beschreibung

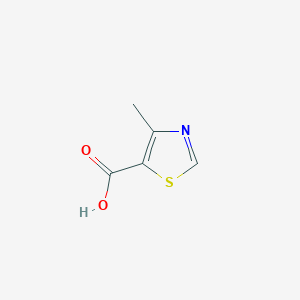

4-Methylthiazole-5-carboxylic acid is an aromatic carboxylic acid and a member of the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Wissenschaftliche Forschungsanwendungen

4-Methylthiazole-5-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 4-Methylthiazole-5-carboxylic acid is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, and chromosomal segregation . The compound also acts as a reagent to synthesize thiazolylimidazolidinone compounds that inhibit Stearoyl-CoA desaturase-1 (SCD1) .

Mode of Action

4-Methylthiazole-5-carboxylic acid interacts with DNA topoisomerase II, leading to DNA double-strand breaks . This interaction results in a G2 stop and ultimately, cell death . When used as a reagent, it helps synthesize thiazolylimidazolidinone compounds that inhibit SCD1 .

Biochemical Pathways

The compound affects the biochemical pathway involving DNA topoisomerase II. By causing DNA double-strand breaks, it disrupts the normal functioning of this enzyme, leading to cell death . The synthesized thiazolylimidazolidinone compounds inhibit the activity of SCD1, affecting lipid metabolism .

Result of Action

The interaction of 4-Methylthiazole-5-carboxylic acid with DNA topoisomerase II leads to DNA double-strand breaks, causing cell death . This makes it a potential candidate for anticancer activity. The thiazolylimidazolidinone compounds synthesized using this compound as a reagent inhibit SCD1, which could have implications in treating metabolic diseases .

Action Environment

The action, efficacy, and stability of 4-Methylthiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Moreover, the compound’s action can be affected by the presence of strong oxidizing agents

Biochemische Analyse

Biochemical Properties

4-Methylthiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of thiazolylimidazolidinone compounds. These compounds act as Stearoyl-CoA desaturase-1 (SCD1) inhibitors, which are used in the treatment of metabolic diseases . The compound interacts with enzymes such as SCD1, inhibiting its activity and thereby affecting lipid metabolism. Additionally, 4-Methylthiazole-5-carboxylic acid is involved in the synthesis of other bioactive molecules, indicating its versatility in biochemical processes .

Cellular Effects

The effects of 4-Methylthiazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an SCD1 inhibitor, 4-Methylthiazole-5-carboxylic acid can alter lipid metabolism, leading to changes in cell membrane composition and function . This modulation can impact cell signaling pathways that rely on lipid mediators, thereby affecting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, 4-Methylthiazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of SCD1 by binding to its active site, preventing the enzyme from catalyzing the desaturation of stearoyl-CoA to oleoyl-CoA . This inhibition leads to a decrease in monounsaturated fatty acids, which are crucial for various cellular functions. Additionally, 4-Methylthiazole-5-carboxylic acid may influence gene expression by modulating transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylthiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylthiazole-5-carboxylic acid remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of SCD1, resulting in prolonged alterations in lipid metabolism and cellular function .

Dosage Effects in Animal Models

The effects of 4-Methylthiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits SCD1 without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

4-Methylthiazole-5-carboxylic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as SCD1, influencing the desaturation of fatty acids . The compound’s role in these pathways can affect metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-Methylthiazole-5-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of 4-Methylthiazole-5-carboxylic acid within tissues is crucial for its efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 4-Methylthiazole-5-carboxylic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that 4-Methylthiazole-5-carboxylic acid can interact with its target enzymes and biomolecules effectively, thereby modulating cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylthiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Another method includes the reaction of 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid with cadmium nitrate or manganese nitrate to form coordination compounds .

Industrial Production Methods

Industrial production methods for 4-Methylthiazole-5-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-Methylthiazole-5-carboxaldehyde.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products

Major products formed from these reactions include 4-Methylthiazole-5-carboxaldehyde, 4-Methylthiazole-5-carboxylate esters, and various substituted thiazole derivatives .

Vergleich Mit ähnlichen Verbindungen

4-Methylthiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

2-Bromo-4-methylthiazole-5-carboxylic acid: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and biological activity.

Thiazole-5-carboxylic acid: Lacks the methyl group at the 4-position, which can affect its chemical properties and applications.

Biologische Aktivität

4-Methylthiazole-5-carboxylic acid (MTC) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methylthiazole-5-carboxylic acid is a thiazole derivative characterized by a methyl group at the 4-position and a carboxylic acid functional group at the 5-position. Its molecular formula is C6H6N2O2S, and it has been synthesized through various methods, including reactions involving thiazole derivatives and carboxylic acid precursors.

1. Anti-Cancer Activity

Recent studies have highlighted the potential of MTC and its derivatives as anti-cancer agents. For instance, a series of novel MTC derivatives were synthesized and evaluated for their anti-breast cancer activity against MDA-MB-231 cell lines. The derivatives exhibited significant cytotoxic effects, with some compounds demonstrating IC50 values in the low micromolar range. Notably, compounds derived from MTC showed promising inhibition of mucin onco proteins, which are implicated in breast cancer progression .

Table 1: Anti-Cancer Activity of MTC Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| MTC | 15 | MDA-MB-231 |

| Derivative 3b | 10 | MDA-MB-231 |

| Derivative 3d | 8 | MDA-MB-231 |

2. Anti-Diabetic Effects

MTC has shown potential in ameliorating conditions associated with Type 2 Diabetes Mellitus (T2DM). A study demonstrated that a derivative of MTC significantly improved insulin sensitivity and reduced hyperlipidemia in streptozotocin-induced diabetic rats. The compound was found to decrease serum glucose levels and improve lipid profiles by reducing triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) .

Table 2: Effects of MTC on Diabetic Parameters

| Parameter | Control Group | MTC Treatment Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 | 150 |

| TG (mg/dL) | 300 | 150 |

| LDL-C (mg/dL) | 200 | 100 |

| HDL-C (mg/dL) | 40 | 60 |

3. Neuroprotective Potential

Research has also explored the neuroprotective effects of thiazole derivatives, including MTC, particularly in relation to AMPA receptors. Some studies suggest that certain thiazole compounds can act as negative allosteric modulators of AMPA receptors, potentially offering protective effects against excitotoxicity associated with neurodegenerative diseases .

The biological activities of MTC can be attributed to several mechanisms:

- Antioxidant Activity : MTC has demonstrated significant antioxidant properties, which help mitigate oxidative stress—a key factor in various diseases, including cancer and diabetes.

- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines in animal models, suggesting a role in modulating inflammatory responses .

- Enzyme Inhibition : Some studies indicate that derivatives of MTC may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of MTC derivatives:

- A study involving diabetic rats treated with an MTC derivative showed significant improvements in metabolic markers over a four-week treatment period. Histopathological examinations revealed normalization of pancreatic islet morphology and reduced hepatic inflammation .

- In vitro studies on breast cancer cell lines demonstrated that specific MTC derivatives not only inhibited cell viability but also induced apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWGSEUMABQEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174452 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-41-0 | |

| Record name | 4-Methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylthiazole-5-carboxylic acid?

A1: The molecular formula of 4-methylthiazole-5-carboxylic acid is C5H5NO2S, and its molecular weight is 143.17 g/mol.

Q2: How can 4-methylthiazole-5-carboxylic acid be structurally characterized?

A2: 4-Methylthiazole-5-carboxylic acid and its derivatives can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). [, , ] These techniques provide information about the functional groups, connectivity, and molecular weight of the compound, confirming its structure.

Q3: What is the primary mechanism of action of Febuxostat, a prominent derivative of 4-methylthiazole-5-carboxylic acid, and what are its downstream effects?

A3: Febuxostat, also known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, acts as a non-purine selective inhibitor of xanthine oxidase (XO). [] XO is an enzyme involved in the uric acid biosynthesis pathway. By inhibiting XO, Febuxostat reduces the production of uric acid, leading to a decrease in serum uric acid levels. This effect makes Febuxostat a valuable therapeutic agent for treating hyperuricemia and gout. [, ]

Q4: Are there other derivatives of 4-methylthiazole-5-carboxylic acid with notable biological activities?

A4: Yes, beyond Febuxostat, several other derivatives of 4-methylthiazole-5-carboxylic acid have exhibited a broad spectrum of biological activities. These include:

- Antibacterial and Antifungal Activity: Studies have shown that certain 4-methylthiazole-5-carboxylic acid derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. [, , ] Additionally, some derivatives have displayed promising antifungal activity. [, ]

- Anti-tubercular Activity: Specific 4-methylthiazole-5-carboxylic acid derivatives, particularly thiazolidinone and azetidinone derivatives, have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv. []

- Antiplatelet Activity: Derivatives incorporating the 4-methylthiazole-5-carboxylic acid moiety have shown potential as antiplatelet agents, suggesting their possible application in managing thrombotic disorders. []

Q5: What are the potential applications of 4-methylthiazole-5-carboxylic acid derivatives beyond medicinal chemistry?

A5: 4-Methylthiazole-5-carboxylic acid derivatives have shown potential in various fields:

- Coordination Chemistry: These compounds can act as ligands in the formation of metal-organic frameworks (MOFs). [, ] MOFs are porous materials with potential applications in gas storage, separation, catalysis, and sensing.

- Dye Chemistry: Certain 4-methylthiazole-5-carboxylic acid derivatives have been investigated for their potential as disperse dyes due to their interesting photophysical properties. []

Q6: What are the common synthetic strategies employed for the preparation of 4-methylthiazole-5-carboxylic acid derivatives?

A6: Researchers have developed various synthetic routes for 4-methylthiazole-5-carboxylic acid derivatives, including:

- Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thioureas or thioamides. []

- Multicomponent Reactions: These reactions allow for the efficient synthesis of diverse thiazole derivatives in a single step by combining three or more reactants. []

- Modifications of Existing Derivatives: Existing 4-methylthiazole-5-carboxylic acid derivatives can be further modified through various chemical reactions, such as esterification, amidation, and alkylation, to introduce desired functional groups and modulate their properties. [, , , , ]

Q7: How do structural modifications of 4-methylthiazole-5-carboxylic acid impact its biological activity, potency, and selectivity?

A7: Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to the 4-methylthiazole-5-carboxylic acid scaffold affect its biological properties. [, , , ]

- Substituents on the Thiazole Ring: Introducing various substituents at the 2-position of the thiazole ring significantly influences the compound's biological activity. For instance, the presence of an aryl group at the 2-position, particularly one substituted with electron-withdrawing groups, often enhances xanthine oxidase inhibitory activity. [, ]

- Modifications at the Carboxylic Acid Group: Converting the carboxylic acid group to esters or amides can modulate the compound's physicochemical properties, affecting its solubility, lipophilicity, and overall pharmacological profile. [, ]

- Introduction of Spacer Groups: Incorporating spacer groups, such as methylene or amine linkers, between the thiazole ring and other aromatic rings can influence the molecule's flexibility and its ability to interact with target proteins, potentially impacting its potency and selectivity. []

Q8: Can you elaborate on the stability and formulation strategies related to 4-methylthiazole-5-carboxylic acid and its derivatives?

A8: 4-Methylthiazole-5-carboxylic acid derivatives can exhibit varying degrees of stability depending on their structure and environmental conditions. Degradation studies have identified potential degradation pathways, such as hydrolysis, oxidation, and dimerization, which can lead to the formation of impurities. [, ] To enhance their stability, solubility, and bioavailability, various formulation strategies have been explored, including:

- Salt Formation: Forming salts with pharmaceutically acceptable acids or bases can improve the compound's solubility and stability. []

- Co-crystallization: Co-crystallizing the compound with suitable co-formers can enhance its physicochemical properties, such as solubility and stability. [, ]

- Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or other drug delivery systems can improve its stability, control its release, and target it to specific tissues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.